molecular formula C20H18BrN3O6S2 B2938646 N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223971-05-8

N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2938646
CAS No.: 1223971-05-8
M. Wt: 540.4
InChI Key: MKPDOMWFJWFTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a sulfonamide-functionalized dihydropyrimidinone derivative. Its structure combines a 4-bromophenylacetamide core with a pyrimidinone ring bearing a 3,4-dimethoxyphenyl sulfonyl group. For instance, N-(4-bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide (C₁₃H₁₂BrN₃O₂S, MW 354.22) shares the bromophenylacetamide and pyrimidinone moieties but lacks the sulfonyl and methoxy groups, exhibiting a melting point >259°C and 79% synthetic yield .

Properties

CAS No.

1223971-05-8

Molecular Formula

C20H18BrN3O6S2

Molecular Weight

540.4

IUPAC Name

N-(4-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18BrN3O6S2/c1-29-15-8-7-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

MKPDOMWFJWFTPH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C24H25BrN2O7SC_{24}H_{25}BrN_{2}O_{7}S, and it features a unique combination of functional groups, including a bromophenyl moiety, a sulfonyl group, and a dihydropyrimidine structure. These components contribute to its distinct chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common methods include:

  • Formation of the Dihydropyrimidine Core : This is often achieved through cyclization reactions involving appropriate aldehydes and ureas.
  • Sulfonyl Group Introduction : The sulfonyl group is introduced via sulfonation reactions, which can be optimized for yield and purity.
  • Final Acetamide Formation : The acetamide linkage is formed through acylation reactions with appropriate amines.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action often involves interference with bacterial lipid biosynthesis or other critical cellular processes .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay was employed to assess cell viability post-treatment with the compound . The findings suggest that certain derivatives possess significant cytotoxic effects, potentially through apoptosis induction or cell cycle arrest.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with various biological targets. These studies indicate that the compound may interact with key enzymes involved in cancer signaling pathways, such as kinases .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
N-(3-bromophenyl)-2-{5-[4-methoxyphenyl)sulfonyl]-6...Similar dihydropyrimidine coreDifferent halogen substitution
N-(3-bromophenyl)-2-{5-[2,4-dimethylphenyl)sulfonyl]-6...Dihydropyrimidine with dimethyl substitutionsAltered biological activity
N-(3-bromophenyl)-2-{5-[3,4-dimethoxyphenyl)sulfonyl]-6...Similar sulfonamide structureVariation in methoxy groups

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited effective antimicrobial activity against multiple bacterial strains using a turbidimetric method.
  • Anticancer Screening : Compounds were screened for their ability to inhibit growth in MCF7 cell lines, revealing that certain derivatives had IC50 values indicating potent anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Dihydropyrimidinone Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Yield (%) Melting Point (°C)
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide ~470 (estimated) 3,4-dimethoxyphenyl sulfonyl, Br N/A N/A
N-(4-bromophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide 354.22 Methyl, Br 79 >259
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ~550 (estimated) Morpholine, trimethylbenzenesulfonamide N/A N/A
Key Observations:

The morpholine and trimethylbenzenesulfonamide groups in ’s compound increase steric bulk and polarity, likely affecting binding interactions in biological systems .

Synthetic Accessibility: The methyl-substituted analog () achieves a 79% yield under optimized conditions, suggesting efficient thioether bond formation . The target compound’s synthesis may require additional sulfonylation steps, which could reduce yield or necessitate specialized catalysts (e.g., ionic liquids or FeCl₃, as seen in dihydropyrimidinone syntheses ).

Spectral and Analytical Comparisons

  • 1H NMR : The methyl-substituted analog () shows characteristic peaks at δ 12.48 (NH-3), 10.22 (NHCO), and 5.98 (CH-5) . The target compound’s 3,4-dimethoxyphenyl sulfonyl group would likely downfield-shift aromatic protons (e.g., δ 7.0–7.5 for methoxy-adjacent protons).
  • Elemental Analysis : ’s compound aligns closely with theoretical values (C: 43.95% vs. 44.08% calculated), indicating high purity . The target compound’s higher sulfur content (from sulfonyl groups) may require precise analytical calibration.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves sulfonylation and carbodiimide-mediated coupling. For the sulfonylation step, use chlorosulfonic acid in a non-polar solvent (e.g., CCl₄) to introduce the 3,4-dimethoxyphenylsulfonyl group, as described for analogous sulfonamide syntheses . For the acetamide coupling, employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, ensuring slow addition at 273 K to minimize side reactions . Optimize yields (typically 60–75%) by controlling stoichiometry (1:1 molar ratio of acid and amine) and post-reaction purification via column chromatography.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use multi-technique characterization:

  • X-ray crystallography to confirm bond lengths (e.g., C–Br: ~1.89 Å, S–O: ~1.43 Å) and dihedral angles between aromatic rings (e.g., ~66.4° between bromophenyl and dimethoxyphenyl groups) .
  • NMR spectroscopy : Verify aromatic protons (δ 7.2–7.8 ppm for bromophenyl), methylene protons (δ ~4.2 ppm for –CH₂–S–), and sulfonyl group absence of impurities .
  • IR spectroscopy : Confirm sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) functionalities .

Q. What solvent systems are recommended for solubility and crystallization studies?

  • Methodological Answer : The compound exhibits limited aqueous solubility (predicted logP ~2.6 ). Use polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For crystallization, methylene chloride or ethanol/water mixtures yield stable monoclinic crystals (space group P2₁/c) with hydrogen-bonded networks (N–H⋯O and C–H⋯O interactions) .

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Optimize geometry using B3LYP/6-311G(d,p) basis sets .
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate binding poses with MD simulations (AMBER or GROMACS) to assess stability of sulfonyl and acetamide interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using:

  • Enzymatic inhibition : Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) to eliminate false positives from fluorescence-based assays .
  • Metabolic stability tests : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in cell-based results .

Q. How can polymorphism impact the compound’s pharmacological profile, and how is it controlled?

  • Methodological Answer : Polymorphs arise from solvent-dependent packing (e.g., hydrogen-bonding variations). Characterize forms via:

  • DSC (Differential Scanning Calorimetry) : Identify melting endotherms (e.g., Form I: 423–425 K; Form II: 415–418 K) .
  • PXRD : Compare diffraction patterns to reference data. Control by seeding with desired polymorph during crystallization .

Q. What advanced synthetic routes enable regioselective modification of the dihydropyrimidinone core?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 3 h) for sulfanyl-acetamide coupling, improving regioselectivity .
  • Flow chemistry : Use microreactors to achieve precise temperature control (~100°C) during sulfonylation, minimizing byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer : Reconcile using:

  • Abraham solvation parameters : Adjust predictions by incorporating experimental logD values (e.g., measured via shake-flask method ).
  • Co-solvency studies : Use PEG-400 or cyclodextrins to enhance aqueous solubility, which may align observed/predicted values .

Tables for Key Properties

Property Value/Description Reference
Molecular Weight510.38 g/mol
logP (XlogP3)2.6
Hydrogen Bond Donors1
Topological Polar Surface Area87.5 Ų
Crystal SystemMonoclinic (P2₁/c)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.